molecular formula C8H16N2 B15218081 2-Amino-7-azaspiro[3.5]nonane

2-Amino-7-azaspiro[3.5]nonane

Cat. No.: B15218081
M. Wt: 140.23 g/mol
InChI Key: LQZWTOSNZDCFCP-UHFFFAOYSA-N
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Description

7-azaspiro[35]nonan-2-amine is a spirocyclic amine compound with the molecular formula C8H16N2 It is characterized by a unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azaspiro[3.5]nonan-2-amine typically involves the following steps:

Industrial Production Methods

The industrial production of 7-azaspiro[3.5]nonan-2-amine follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and conditions that ensure high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

7-azaspiro[3.5]nonan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of 7-azaspiro[3.5]nonan-2-amine.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated spirocyclic compounds.

Scientific Research Applications

7-azaspiro[3.5]nonan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-azaspiro[3.5]nonan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy as an enzyme inhibitor or receptor ligand. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    7-methyl-7-azaspiro[3.5]nonan-2-amine: This compound has a similar spirocyclic structure but with a methyl group substitution.

    2-oxa-7-azaspiro[3.5]nonane: This compound features an oxygen atom in the spirocyclic ring.

Uniqueness

7-azaspiro[3.5]nonan-2-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and organic synthesis make it a valuable compound in scientific research .

Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-5-8(6-7)1-3-10-4-2-8/h7,10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZWTOSNZDCFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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